N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine is an organic compound with the molecular formula C10H24N4 It is a diamine derivative, characterized by the presence of two ethyl groups and an ethylamino group attached to a propane-1,3-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with ethylamine and diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps are as follows:
Reaction of 1,3-propanediamine with ethylamine: This step involves the nucleophilic substitution of one of the amino groups in 1,3-propanediamine with ethylamine, forming an intermediate.
Reaction with diethylamine: The intermediate is then reacted with diethylamine to introduce the diethylamino group, resulting in the formation of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Nucleophilic substitution reactions can replace one or more of the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dimethyl-1,3-propanediamine: A similar diamine with methyl groups instead of ethyl groups.
N,N’-diethyl-1,3-propanediamine: A closely related compound with diethyl groups but lacking the ethylamino group.
N,N-dimethylaminopropyltrimethoxysilane: Another related compound with a trimethoxysilane group.
Uniqueness
N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine is unique due to the presence of both diethyl and ethylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or reactivity.
Eigenschaften
CAS-Nummer |
67952-95-8 |
---|---|
Molekularformel |
C12H29N3 |
Molekulargewicht |
215.38 g/mol |
IUPAC-Name |
N,N'-diethyl-N'-[3-(ethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H29N3/c1-4-13-9-7-11-15(6-3)12-8-10-14-5-2/h13-14H,4-12H2,1-3H3 |
InChI-Schlüssel |
WGMLAJNLNAEBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCN(CC)CCCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.